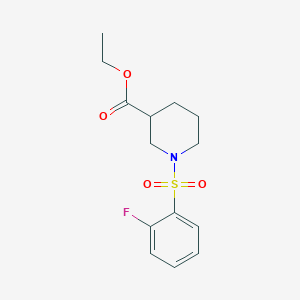
Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFPC belongs to the class of piperidine-based compounds and has a molecular weight of 349.4 g/mol.
Mécanisme D'action
Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate exerts its pharmacological effects by selectively inhibiting the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of these mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has also been found to exhibit neuroprotective effects. It has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate is its high potency and selectivity for COX-2 inhibition, which makes it a valuable tool for studying the role of COX-2 in various disease processes. However, its limited solubility in aqueous solutions and potential toxicity at high doses are some of the limitations that need to be taken into consideration while designing experiments.
Orientations Futures
The potential applications of Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate in the field of medicinal chemistry are vast, and several research directions can be pursued to further explore its therapeutic potential. Some of the future directions include:
1. Development of this compound derivatives with improved solubility and bioavailability for enhanced therapeutic efficacy.
2. Investigation of the neuroprotective effects of this compound in other neurodegenerative diseases such as Parkinson's disease.
3. Evaluation of the anti-tumor activity of this compound and its derivatives in various cancer models.
4. Exploration of the potential of this compound as a lead compound for the development of novel COX-2 inhibitors with improved pharmacological properties.
Conclusion:
This compound is a promising compound that has shown significant potential as a therapeutic agent in the treatment of various diseases. Its selective COX-2 inhibitory activity and potent anti-inflammatory and analgesic properties make it a valuable tool for studying the role of COX-2 in disease processes. Further research is needed to explore its full therapeutic potential and develop this compound derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate involves the reaction of 2-fluorobenzaldehyde with piperidine in the presence of sulfuric acid to form 1-(2-fluorophenyl)piperidine. This intermediate is then reacted with ethyl chloroformate and sodium hydride to obtain this compound.
Applications De Recherche Scientifique
Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders.
Propriétés
Formule moléculaire |
C14H18FNO4S |
|---|---|
Poids moléculaire |
315.36 g/mol |
Nom IUPAC |
ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H18FNO4S/c1-2-20-14(17)11-6-5-9-16(10-11)21(18,19)13-8-4-3-7-12(13)15/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
Clé InChI |
APPDIGDORNJSPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2F |
SMILES canonique |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
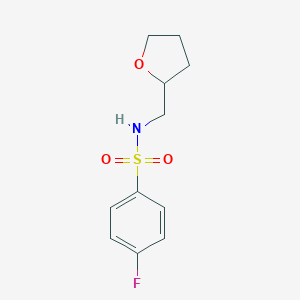

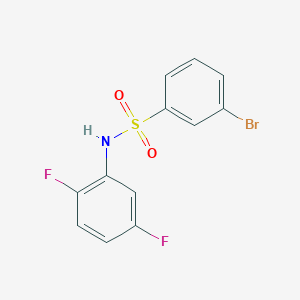


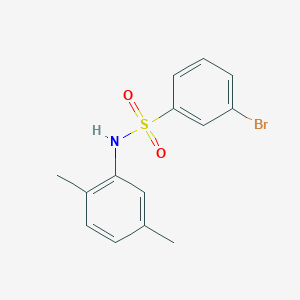
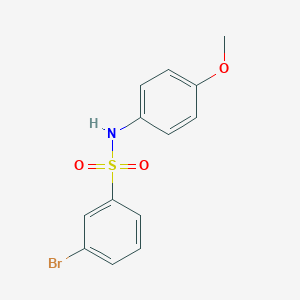

![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)